molecular formula C23H34O5 B107731 Gitoxigenin CAS No. 545-26-6

Gitoxigenin

Cat. No. B107731
CAS RN: 545-26-6
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-VQMOFDJESA-N
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Description

Gitoxigenin is a cardiac glycoside, a type of compound known for its ability to exert effects on the heart. It is derived from plants and has been the subject of various studies due to its biological activity. Gitoxigenin glycosides have been synthesized, including gitoxigenin 3β-O-β-D-glucopyranoside, which has shown significant biological activity in terms of its action on the heart[“].

Synthesis Analysis

The synthesis of gitoxigenin derivatives has been explored in several studies. One such study reported the synthesis of gitoxigenin 3β-O-[2-O-(α-L-rhamnopyranosyl)-β-D-galactopyranoside], a cytotoxic spirostan saponin, along with its congeners. These compounds were found to have comparable potency to dioscin in inhibiting the growth of tumor cells[“]. Another study isolated a product of gitoxigenin transformation by Daucus carota culture, identified as 5β-hydroxygitoxigenin, and provided physico-chemical data for this novel compound[“].

Molecular Structure Analysis

Gitoxigenin's molecular structure is characterized by the spirostan skeleton, which is common among saponins. The specific molecular arrangements and functional groups attached to this skeleton are responsible for the compound's biological activities. The synthesis studies mentioned provide insights into the molecular structure of gitoxigenin and its derivatives, which are crucial for understanding their interactions with biological systems[“] [“].

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of gitoxigenin derivatives typically include glycosylation, where sugar moieties are attached to the aglycone (gitoxigenin) to form glycosides. These reactions are important for modifying the solubility, stability, and biological activity of the compound. The synthesis of gitoxigenin glycosides has been achieved with varying yields, and the biological activities of these glycosides have been evaluated, demonstrating the importance of the attached sugar residues[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of gitoxigenin and its derivatives, such as solubility, stability, and biological activity, are influenced by their molecular structure. The study on the transformation product of gitoxigenin by Daucus carota culture provides a summary of the physico-chemical data for 5β-hydroxygitoxigenin, which is essential for understanding the properties of this novel compound[“]. The synthesis of gitoxigenin glycosides also sheds light on the physical and chemical properties of these compounds, particularly their biological activity in the context of cardiac function[“].

Scientific research applications

  • Genetic Improvement of Software
    Genetic improvement (GI) involves using automated search to optimize versions of existing software. While this research focuses on software, the methodology of using evolutionary algorithms for optimization might be indirectly relevant to research on substances like Gitoxigenin (Petke et al., 2018).

  • Applications of Geographic Information Systems in Obesity-Related Research
    GIS data and methods are increasingly used in public health, including obesity-related research. This research demonstrates how spatial data can be used to visualize and analyze health phenomena, which may offer insights into how spatial analysis can be applied in research involving Gitoxigenin (Jia et al., 2017).

  • Chemosensing in the Gastrointestinal Tract
    This research reviews the chemosensing of nutrients and non-nutrients in the GIT, focusing on molecular mechanisms and the role of different cell types in sensing and responding to chemical stimuli. Understanding these mechanisms may be indirectly relevant to studying the effects and applications of Gitoxigenin (Roura et al., 2019).

  • Geospatial Analyses in COVID-19 Research
    The integration of GIS in analyzing the spatio-temporal patterns of COVID-19 provides insights into how geospatial tools can be used in health emergencies. Similar methodologies could be applicable in epidemiological studies involving Gitoxigenin (Ahasan et al., 2020).

  • Biology of Incretins GLP-1 and GIP


    This review discusses the biological actions and therapeutic relevance of incretin peptides, providing a detailed understanding of their roles in metabolism and potential treatment strategies for diabetes. The molecular and therapeutic insights could offer a foundational understanding for research involving Gitoxigenin (Baggio & Drucker, 2007).

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMXWLZJKTXFW-VQMOFDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878642
Record name Gitoxigenin
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URL https://comptox.epa.gov/dashboard/DTXSID20878642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gitoxigenin

CAS RN

545-26-6
Record name Gitoxigenin
Source CAS Common Chemistry
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Record name Gitoxigenin
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Record name Gitoxigenin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807
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Record name 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide
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Record name GITOXIGENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
IF Makarevich, SG Kislichenko, DG Kolesnikov… - Chemistry of Natural …, 1971 - Springer
Three cardiac glycosides have been synthesized from gitoxigenin and D-glucose: gitoxigenin 3β-O-β-D-glucopyranoside, gitoxigenin 16β -O-β -D-glucopyranoside, and gitoxigenin 3β, …
Number of citations: 1 link.springer.com
T Hashimoto, H Rathore, D Satoh… - Journal of medicinal …, 1986 - ACS Publications
… In the present study, we report the synthesis of a series of gitoxigenin 16/3-formates, … of gitoxigenin can be explained by its C17 side group carbonyl oxygen position.2 (The gitoxigenin …
Number of citations: 24 pubs.acs.org
HME Cardwell, S Smith - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
Hydrogenation experiments and spectral studies on the anhydrodigitoxigenins and anhydrodigoxigenins have shown that the dextrorotatory" 01"-anhydrogenins are unsaturated at the 8…
Number of citations: 6 pubs.rsc.org
WA Jacobs, EL Gustus - Journal of Biological Chemistry, 1930 - Elsevier
… (digitaligenin) from gitoxigenin. involved by which gitoxigenin differs from digitoxigenin. Whereas digitoxigenin forms only a monobenxoate and gitoxigenin forms a dibenxoate, …
Number of citations: 11 www.sciencedirect.com
WA Jacobs, EL Gustus - Science, 1929 - science.org
Gitoxigenin on isomerization by alkali is converted into isogitoxigenin. 1 On saponification of the lactone group of the latter substance, the salt of isogitoxigeninic acid results, which can …
Number of citations: 1 www.science.org
WA Jacobs, EL Gustus - Journal of Biological Chemistry, 1930 - Elsevier
… it no longer possesses the unsaturated lactone group of gitoxigenin. … gitoxigenin was found in the fact that it is an iso compound. The oxidation of the extra hydroxyl group of gitoxigenin …
Number of citations: 2 www.sciencedirect.com
K Go, KK Bhandary - Acta Crystallographica Section B: Structural …, 1989 - scripts.iucr.org
The crystal structures and conformations of bis-digitoxosides of digitoxigenin (I), gitoxigenin (II) and digoxigenin (III and IV) have been determined using single-crystal X-ray …
Number of citations: 13 scripts.iucr.org
E Bedir, Ç Karakoyun, G Doğan, G Kuru, M Küçüksolak… - Molecules, 2021 - mdpi.com
Microbial biotransformation is an important tool in drug discovery and for metabolism studies. To expand our bioactive natural product library via modification and to identify possible …
Number of citations: 7 www.mdpi.com
WA Jacobs, RC Elderfield - Journal of Biological Chemistry, 1931 - Elsevier
… Since gitoxigenin has been shown to be hydroxydigitoxigenin, 4 the isomerism of gitoxigenin and periplogenin both of the formula, C23H3406, consists solely in the position of this extra …
Number of citations: 7 www.sciencedirect.com
KO Haustein, R Megges, J Hauptmann - Pharmacology, 1973 - karger.com
The actions of 79 naturally oc curring or semi-synthetic genins and glycosides of the digitoxigenin, gitoxigenin, 16-epigitoxigenin, digoxigenin, diginatigenin, strophanthidin, …
Number of citations: 11 karger.com

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